molecular formula C15H25BN2O3 B2729644 N,N-Dimethyl-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-yloxy)ethanamine CAS No. 2246889-68-7

N,N-Dimethyl-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-yloxy)ethanamine

Cat. No.: B2729644
CAS No.: 2246889-68-7
M. Wt: 292.19
InChI Key: JBTPTRDTRCXFMA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-yloxy)ethanamine is a useful research compound. Its molecular formula is C15H25BN2O3 and its molecular weight is 292.19. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Cadmium(II) Schiff base complexes synthesized with ligands, including a structure similar to N,N-Dimethyl-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)ethanamine, have shown potential as corrosion inhibitors on mild steel. These complexes exhibited significant corrosion inhibition properties, as revealed by electrochemical impedance spectroscopy and potentiodynamic polarization. The study highlights a novel application bridging coordination chemistry with corrosion engineering (Das et al., 2017).

Anticancer Activities

Copper(II) complexes synthesized with derivatives structurally similar to this compound have been studied for their DNA binding/cleavage activity and cytotoxic effects against human breast adenocarcinoma cells. These complexes exhibit promising anticancer activities, with IC50 values showing comparable cytotoxic activities to the standard drug cisplatin (Mustafa et al., 2015).

Polymerization Control

Studies on the polymerization of isoprene mediated by SG1-based alkoxyamines demonstrated that solvents like pyridine, which shares structural features with the compound , result in increased polymerization rates and narrower molecular weight distributions. This suggests the compound's potential role in enhancing the control over polymerization processes (Harrisson et al., 2012).

Catalytic Asymmetric Synthesis

In the context of catalytic asymmetric synthesis, derivatives related to this compound have been employed in the enantioselective borane reduction of benzyl oximes, leading to the preparation of chiral amines. This showcases the compound's utility in the synthesis of asymmetric molecules with potential pharmacological applications (Huang et al., 2011).

Ethylene Oligomerization

Nickel(II) complexes chelated by (amino)pyridine ligands, including structures similar to the target compound, have been studied for their role in the ethylene oligomerization process. These studies offer insights into the compound's potential application in catalyzing ethylene to produce valuable industrial chemicals (Nyamato et al., 2016).

Properties

IUPAC Name

N,N-dimethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-9-13(11-17-10-12)19-8-7-18(5)6/h9-11H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTPTRDTRCXFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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